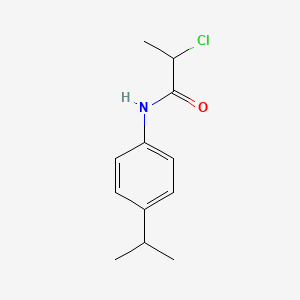

2-chloro-N-(4-isopropylphenyl)propanamide

Description

Overview of Amide-Containing Structures in Chemical Science

Amides are organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. solubilityofthings.comnumberanalytics.com The general structure is R-CO-NR'R'', where R, R', and R'' can be hydrogen atoms or organic groups. numberanalytics.comdiplomatacomercial.com This functional group is fundamental to life, forming the peptide bonds that link amino acids into proteins. organicchemexplained.comlibretexts.org

Amides are classified based on the number of carbon-containing groups attached to the nitrogen atom:

Primary amides: The nitrogen is bonded to two hydrogen atoms (RCONH₂). solubilityofthings.com

Secondary amides: The nitrogen is bonded to one hydrogen and one organic group (RCONHR'). solubilityofthings.com

Tertiary amides: The nitrogen is bonded to two organic groups (RCONR'R''). solubilityofthings.com

The unique properties of amides, such as their high boiling points and solubility in polar solvents, are attributed to the polarity of the amide group and its ability to form strong intermolecular hydrogen bonds. diplomatacomercial.compressbooks.pubwikipedia.org The resonance stabilization between the nitrogen lone pair and the carbonyl group results in a planar geometry and a relatively stable, less reactive bond compared to other carbonyl derivatives like esters. numberanalytics.comwikipedia.org This stability is crucial for the structural integrity of proteins and makes the amide group a favored component in many synthetic polymers, such as nylon and Kevlar, as well as numerous pharmaceutical drugs. organicchemexplained.comwikipedia.orgchemistrytalk.org

The Significance of the Propanamide Scaffold in Contemporary Research Chemistry

The propanamide scaffold, with its three-carbon chain attached to the amide group, is a privileged structure in medicinal chemistry. wikipedia.org N-Phenylpropanamide, in particular, serves as a key building block and pharmacophore in the development of various therapeutic agents. etprotein.com

Derivatives of this scaffold are instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. etprotein.com For instance, the N-phenylpropanamide core is found in extremely potent analgesic agents like ohmefentanyl and its stereoisomers, which exhibit high affinity for opioid receptors. nih.govnih.gov Furthermore, research has explored propanamide-sulfonamide conjugates as potential dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), which are implicated in bacterial infections and inflammation, respectively. nih.govresearchgate.net The versatility of the propanamide structure also extends to other therapeutic areas, with derivatives being investigated for antiproliferative and anticonvulsant activities. nih.govncats.io This widespread application underscores the importance of the propanamide scaffold as a foundational element for discovering new bioactive molecules.

Contextualizing 2-Chloro-N-(4-isopropylphenyl)propanamide within Related Amide Analogues

This compound is a secondary amide featuring a propanamide backbone, an N-linked phenyl ring substituted with an isopropyl group at the para position, and a chlorine atom at the alpha-carbon of the propanamide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 790725-80-3 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

Data sourced from ChemicalBook and Biosynth. chemicalbook.com

This compound belongs to the broader class of 2-chloro-N-aryl-amides, which are frequently used as intermediates in organic synthesis and are studied for their potential biological activities. tandfonline.comresearchgate.net The reactivity of these molecules is often centered around the α-chloro group, which can be displaced by various nucleophiles to build more complex structures. researchgate.net

Comparing this compound to its analogues reveals how modifications to the N-aryl substituent can lead to different applications. For example, 2-chloro-N-(p-tolyl)propanamide has been studied for its crystal structure and serves as a key starting material for synthesizing other complex molecules. researchgate.netnih.govnih.gov The synthesis of prilocaine, a local anesthetic, involves a related chloroamide intermediate, highlighting the pharmaceutical relevance of this structural class. acs.org The introduction of different substituents on the phenyl ring or changes to the amide portion can significantly influence the molecule's physical properties and biological activity. nih.govresearchgate.net

Table 2: Comparison of this compound with Related Analogues

| Compound Name | Molecular Formula | Key Structural Difference |

|---|---|---|

| 2-chloro-N-phenylpropanamide | C₉H₁₀ClNO | Unsubstituted N-phenyl group. chemscene.com |

| 2-chloro-N-(p-tolyl)propanamide | C₁₀H₁₂ClNO | N-phenyl group substituted with a methyl group. nih.gov |

| Propanamide, N-(2-fluorophenyl)-2-chloro- | C₉H₉ClFNO | N-phenyl group substituted with a fluorine atom. nist.gov |

Identification of Key Research Directions for this compound Studies

While this compound is commercially available for research purposes, dedicated studies on its specific applications are not extensively documented in current literature. However, based on the known reactivity and applications of its structural analogues, several key research directions can be proposed.

Synthetic Intermediate: A primary avenue of research is its use as a versatile building block in organic synthesis. The reactive α-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. researchgate.net This could be exploited in the synthesis of novel heterocyclic compounds or as an intermediate in the preparation of potential pharmaceutical agents. mdpi.commdpi.com

Medicinal Chemistry and Pharmacological Screening: Given that the N-phenylpropanamide scaffold is a known pharmacophore for analgesic and anti-inflammatory drugs, this compound is a candidate for biological screening. etprotein.comacs.org Research could focus on evaluating its activity against various biological targets, such as enzymes (e.g., COX, urease) or receptors (e.g., opioid receptors), to uncover potential therapeutic applications. nih.govnih.gov

Agrochemical Research: N-aryl amides and chloroacetamides are significant classes of compounds in the agrochemical industry, with many exhibiting herbicidal properties. tandfonline.comresearchgate.net Investigating the potential herbicidal or pesticidal activity of this compound represents another viable research direction.

Crystallographic and Structural Analysis: Detailed studies of the compound's solid-state structure, similar to the work done on 2-chloro-N-(p-tolyl)propanamide, would provide valuable insights into its intermolecular interactions, such as hydrogen and halogen bonding. nih.govnih.gov Understanding these properties is crucial for applications in materials science and for the development of solid-state formulations in the pharmaceutical industry.

Properties

IUPAC Name |

2-chloro-N-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)10-4-6-11(7-5-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDGOJYCXDTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 4 Isopropylphenyl Propanamide and Its Analogues

Strategies for the Direct Synthesis of 2-Chloro-N-(4-isopropylphenyl)propanamide

The direct synthesis of this compound is most efficiently achieved through the formation of an amide bond between a substituted aniline and a chlorinated acyl chloride. This approach is favored for its high efficiency and the ready availability of the requisite starting materials.

Acylation Reactions Involving 4-Isopropylaniline (B126951) Precursors

The most prevalent and direct method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-isopropylaniline and 2-chloropropanoyl chloride. This reaction is a classic example of amide bond formation, where the amino group of the 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

The reaction is typically conducted in an inert solvent, such as dichloromethane or toluene, to facilitate the dissolution of the reactants and to control the reaction temperature. A base, commonly a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it can protonate the starting aniline, rendering it non-nucleophilic and thereby halting the reaction. The general reaction scheme is presented below:

Scheme 1: General synthesis of this compound via acylation.

This methodology is highly versatile and is widely employed for the synthesis of a variety of N-aryl amides. The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Table 1: Examples of Acylation Reactions for the Synthesis of N-Aryl Amides

| Aniline Precursor | Acyl Chloride | Base | Solvent | Product |

| 4-Isopropylaniline | 2-Chloropropanoyl chloride | Triethylamine | Dichloromethane | This compound |

| 4-Methylaniline | 2-Chloropropanoyl chloride | Pyridine | Toluene | 2-Chloro-N-(4-methylphenyl)propanamide |

| 4-Fluoroaniline | Chloroacetyl chloride | Triethylamine | Xylene | 2-Chloro-N-(4-fluorophenyl)acetamide |

Chloro-functionalization Approaches at the Propanamide Chain

An alternative, though less common, approach to the synthesis of this compound involves the direct chlorination of the corresponding non-chlorinated precursor, N-(4-isopropylphenyl)propanamide. This method would entail the selective introduction of a chlorine atom at the alpha-position of the propanamide chain.

However, the direct alpha-chlorination of amides can be challenging due to the potential for competing reactions, such as N-chlorination (chlorination at the amide nitrogen). The amide nitrogen can be reactive towards electrophilic chlorine sources, leading to the formation of N-chloroamides. Achieving regioselectivity for the alpha-carbon often requires specific reagents and carefully controlled reaction conditions. Reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst can be employed for the alpha-halogenation of carbonyl compounds, although their application to simple amides is not always straightforward. For these reasons, the synthetic route commencing with the appropriately chlorinated acyl chloride is generally preferred for its superior control and efficiency.

Synthesis of Structural Analogues and Derivatives of the this compound Core

The synthesis of structural analogues of this compound allows for a systematic investigation of how modifications to different parts of the molecule influence its properties. These modifications can be broadly categorized into changes on the phenyl ring, alterations of the acyl chain and amide linkage, and the introduction of stereochemistry.

Modifications on the Phenyl Ring (e.g., halogenation, alkylation, nitration, methoxylation)

The aromatic phenyl ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The existing N-acyl group is an ortho-, para-directing and activating group, which influences the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can be achieved using standard halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent.

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the phenyl ring. This reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Nitration: The introduction of a nitro group can be accomplished by treating the parent compound with a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Methoxylation: While direct methoxylation is not a standard electrophilic aromatic substitution, methoxy-substituted analogues can be readily synthesized by starting with the corresponding methoxy-substituted aniline, such as 4-isopropylanisidine.

Table 2: Examples of Phenyl Ring Modifications on N-Aryl Amide Cores

| Starting Material | Reagent(s) | Transformation | Product |

| N-(4-isopropylphenyl)propanamide | N-Bromosuccinimide | Halogenation | N-(2-bromo-4-isopropylphenyl)propanamide |

| N-(4-isopropylphenyl)propanamide | Nitric Acid / Sulfuric Acid | Nitration | N-(4-isopropyl-2-nitrophenyl)propanamide |

| 4-Isopropylanisidine | 2-Chloropropanoyl chloride | Acylation | 2-Chloro-N-(4-isopropyl-2-methoxyphenyl)propanamide |

Alterations of the Acyl Chain and Amide Linkage (e.g., propionyl vs. acetyl, varied chain lengths)

Modifications to the acyl portion of the molecule can be readily achieved by employing different acyl chlorides in the initial acylation reaction with 4-isopropylaniline. This allows for the synthesis of a homologous series of compounds with varying chain lengths and substitution patterns on the acyl group.

For instance, using acetyl chloride instead of 2-chloropropanoyl chloride would yield N-(4-isopropylphenyl)acetamide, the acetyl analogue. Similarly, employing longer chain acyl chlorides, such as butanoyl chloride or pentanoyl chloride, would result in analogues with extended acyl chains. This synthetic flexibility is a key advantage of the acylation-based approach.

Stereoselective Synthetic Pathways to Enantiomerically Enriched Propanamide Analogues

The this compound molecule contains a stereocenter at the C2 position of the propanamide chain. Consequently, it can exist as a pair of enantiomers, (R)-2-chloro-N-(4-isopropylphenyl)propanamide and (S)-2-chloro-N-(4-isopropylphenyl)propanamide. The synthesis of enantiomerically enriched or pure forms of this compound requires a stereoselective synthetic approach.

The most direct method to achieve this is to utilize an enantiomerically pure starting material. Optically active 2-chloropropanoyl chloride can be prepared from readily available chiral precursors, such as L- or D-lactic acid. By using, for example, (S)-2-chloropropanoyl chloride in the acylation reaction with 4-isopropylaniline, the resulting product will be the corresponding (S)-enantiomer of this compound. This approach ensures that the stereochemistry at the C2 position is controlled from the outset of the synthesis.

Exploration of Advanced Synthetic Routes and Reaction Conditions

The synthesis of this compound and its analogues, key intermediates in various chemical industries, has evolved significantly. Traditional methods often rely on the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. However, these methods can be harsh and produce stoichiometric waste. Modern research focuses on developing more efficient, milder, and environmentally benign synthetic strategies. This involves the exploration of advanced catalytic systems, modern coupling reagents, and the optimization of reaction conditions to improve yields, purity, and sustainability.

Catalytic Approaches in Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable condensation reaction that requires the removal of water. Catalytic methods offer an elegant solution by activating the substrates under milder conditions, avoiding the need for stoichiometric activating agents and reducing waste. merckmillipore.com

Various catalytic strategies have been developed for the synthesis of N-aryl amides. These include methods that utilize transition metal catalysts, organocatalysts, and enzymatic transformations. Boronic acids, for example, have been shown to be effective catalysts for direct amide formation by activating the carboxylic acid. acs.org These reactions, however, often require azeotropic reflux to remove water. acs.org

Transition-metal catalysis has also been extensively explored. Diboron-catalyzed dehydrative amidation of carboxylic acids with anilines represents one such advanced route. acs.org Other strategies involve the dehydrogenative coupling of alcohols and amines using ruthenium catalysts or the palladium-catalyzed cross-coupling of amides with aryl halides. merckmillipore.comcore.ac.uk While highly effective, these methods can be limited by catalyst cost and the need for specific ligands. More recently, simpler iron catalysts have also been shown to be effective in certain amide bond-forming reactions. core.ac.uk The ideal catalytic reaction would be direct, atom-efficient, waste-free, and fast, a goal that continues to drive research in this area. mdpi.com

Below is a table summarizing various catalytic approaches applicable to the formation of amide bonds.

| Catalyst Type | Example Catalyst/System | Substrates | Key Features |

| Organocatalyst | Boronic Acids | Carboxylic Acids, Amines | Activates carboxylic acid; often requires water removal. merckmillipore.comacs.org |

| Transition Metal | Ruthenium Complexes | Alcohols, Amines | Dehydrogenative coupling with liberation of H2. merckmillipore.com |

| Transition Metal | Palladium Complexes | Amides, Aryl Halides | Cross-coupling reaction; requires specific ligands. core.ac.uk |

| Transition Metal | Iron Catalysts | Nitroarenes, Acyl Chlorides | Mediates reductive N-acylation. rsc.org |

| Boron Reagent | B(OCH2CF3)3 | Carboxylic Acids, Amines | Effective stoichiometric reagent for direct amidation under mild conditions. acs.org |

Utilization of Modern Coupling Reagents (e.g., EDC.HCl, HOBt, DIPEA)

To circumvent the high temperatures or harsh conditions of some catalytic methods, a variety of modern coupling reagents have been developed to facilitate amide bond formation under mild conditions. These reagents are particularly prevalent in medicinal chemistry and peptide synthesis due to their efficiency and broad functional group tolerance. nih.govresearchgate.net The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), 1-Hydroxybenzotriazole (HOBt), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a widely used and effective system for synthesizing amides like this compound from 2-chloropropanoic acid and 4-isopropylaniline. researchgate.net

EDC.HCl (A Carbodiimide): EDC is a zero-point activator. It reacts with the carboxyl group of the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net A significant advantage of EDC is that the urea byproduct formed after the reaction is water-soluble, allowing for easy removal during aqueous workup, which simplifies product purification compared to other carbodiimides like Dicyclohexylcarbodiimide (DCC). peptide.comglobalresearchonline.net

HOBt (An Additive): While the O-acylisourea intermediate is reactive, it can rearrange into a stable N-acylurea byproduct, terminating the desired reaction. bachem.com HOBt is added to prevent this side reaction and to reduce the risk of racemization if the carboxylic acid has a chiral center. rsc.org HOBt rapidly traps the O-acylisourea to form an active HOBt-ester, which is more stable against rearrangement but highly reactive towards the amine nucleophile, leading to higher yields and purity of the desired amide. nih.govrsc.org

DIPEA (A Base): A tertiary amine base such as DIPEA is often included in the reaction. Its primary role is to act as a proton scavenger, neutralizing any acidic species in the reaction medium (such as the hydrochloride salt of EDC or the carboxylic acid itself) to maintain a neutral to slightly basic pH. This ensures that the amine reactant remains in its deprotonated, nucleophilic state, ready to attack the activated carboxylic acid intermediate.

The synergistic action of these three reagents provides a robust and high-yielding method for amide bond formation. A typical protocol involves combining the carboxylic acid, amine, HOBt, and DIPEA in a suitable solvent, followed by the addition of EDC. nih.govpeptide.com

The table below outlines the function of each component in this coupling system.

| Reagent | Chemical Name | Class | Function in Amide Synthesis |

| EDC.HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Coupling Reagent | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.netpeptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses side reactions (N-acylurea formation), reduces racemization, and enhances coupling efficiency by forming a reactive HOBt-ester. bachem.comrsc.org |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic Base | Acts as a proton scavenger to maintain the amine in its nucleophilic free-base form and neutralize acidic byproducts. nih.gov |

Solvent Effects and Reaction Optimization in Propanamide Synthesis

The choice of solvent and other reaction parameters such as temperature and concentration are critical for maximizing the yield and purity of the final product while ensuring the process is as efficient and "green" as possible. nih.gov

Solvent Effects: The solvent plays a crucial role by solubilizing reactants and influencing the reaction rate and mechanism. The rate of a reaction can vary dramatically depending on the polarity of the solvent. nih.gov For amide coupling reactions, polar aprotic solvents are generally preferred.

Common Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used. peptide.comneliti.com

Solvent Selection: The optimal solvent depends on the specific substrates and reagents. For EDC/HOBt couplings, acetonitrile has been shown to provide excellent results. nih.gov DCM is also widely used due to its volatility, which simplifies removal after the reaction. peptide.com In recent years, there has been a push to replace solvents like DMF due to toxicity concerns, with greener alternatives such as Dimethyl sulfoxide (DMSO) or binary solvent mixtures being explored. researchgate.netnih.gov The solubility of all reactants, intermediates, and byproducts is a key consideration. For instance, the water-solubility of the EDC-urea byproduct is a major advantage when using solvents that are immiscible with water, as it allows for simple extractive purification. globalresearchonline.net

Reaction Optimization: Beyond solvent choice, other parameters must be optimized to achieve the best outcome.

Temperature: Amide coupling reactions using EDC are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature to ensure the reaction proceeds to completion. globalresearchonline.netpeptide.com

Concentration: The initial concentration of reactants can be increased to enhance the reaction rate and improve mass-based green chemistry metrics. nih.gov

Stoichiometry: While a 1:1 ratio of carboxylic acid to amine is ideal, slight excesses of the coupling reagents (e.g., 1.1 to 1.5 equivalents) are often used to drive the reaction to completion. peptide.com

The following table provides an example of how reaction conditions can be optimized for a generic amide synthesis, which would be applicable to the synthesis of this compound.

| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Optimization |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | MeCN can lead to faster reaction rates and higher yields for certain EDC couplings. nih.gov |

| Temperature | Room Temperature | 0 °C to Room Temperature | Starting at a lower temperature controls the initial activation step and minimizes potential side reactions. peptide.com |

| EDC Equiv. | 1.0 | 1.2 | A slight excess of the coupling agent ensures complete conversion of the limiting reactant. peptide.com |

| HOBt Equiv. | 0.1 (catalytic) | 1.0 (stoichiometric) | A full equivalent of HOBt is often used to maximize its benefits in suppressing side reactions and enhancing the rate. nih.govrsc.org |

| Base | Triethylamine (Et3N) | DIPEA | DIPEA is less nucleophilic than triethylamine, reducing the risk of unwanted side reactions with the activated acid. nih.gov |

By systematically evaluating these parameters, a synthetic chemist can develop a robust, high-yielding, and optimized process for the synthesis of this compound and its analogues.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro N 4 Isopropylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) analysis reveals the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and the quantitative ratio of protons in different environments. For 2-chloro-N-(4-isopropylphenyl)propanamide, the spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the isopropyl group, the propanamide backbone, and the amide proton. The chemical shifts are influenced by the electronic effects of the amide, chloro, and isopropyl substituents.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.21 | br s | 1H | N-H |

| ~ 7.45 | d, J = 8.4 Hz | 2H | Ar-H (ortho to NH) |

| ~ 7.18 | d, J = 8.4 Hz | 2H | Ar-H (ortho to isopropyl) |

| ~ 4.65 | q, J = 6.8 Hz | 1H | -CH (Cl)- |

| ~ 2.89 | sept, J = 6.9 Hz | 1H | -CH (CH₃)₂ |

| ~ 1.75 | d, J = 6.8 Hz | 3H | -CH(CH₃ )Cl |

| ~ 1.23 | d, J = 6.9 Hz | 6H | -CH(CH₃ )₂ |

Note: Data are illustrative and based on analogous structures. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of non-equivalent carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). The spectrum for this compound would display signals for the carbonyl carbon, the eight aromatic carbons (with some equivalencies), the chloro-substituted methine, the propanamide methyl, and the carbons of the isopropyl group.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 168.5 | C =O (Amide) |

| ~ 147.2 | Ar-C (C-isopropyl) |

| ~ 135.4 | Ar-C (C-NH) |

| ~ 126.9 | Ar-C H |

| ~ 120.3 | Ar-C H |

| ~ 55.8 | -C H(Cl)- |

| ~ 33.5 | -C H(CH₃)₂ |

| ~ 24.1 | -CH(C H₃)₂ |

| ~ 22.7 | -CH(C H₃)Cl |

Note: Data are illustrative and based on analogous structures.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, ATR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for identifying the functional groups present in a molecule. matrixscientific.com The key vibrational bands in the spectrum of this compound confirm the presence of the amide linkage, aromatic ring, and alkyl groups.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3300 - 3250 | N-H Stretch | Secondary Amide |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2960 - 2870 | C-H Stretch | Aliphatic (isopropyl, methyl) |

| ~ 1670 - 1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1550 - 1530 | N-H Bend (Amide II) | Secondary Amide |

| ~ 1515 | C=C Stretch | Aromatic Ring |

| ~ 830 | C-H Bend | 1,4-disubstituted (para) aromatic |

| ~ 750 - 650 | C-Cl Stretch | Chloroalkane |

Note: Data are illustrative and based on typical values for similar compounds.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the elemental composition of a molecule with high accuracy by providing its exact mass. The molecular formula of this compound is C₁₂H₁₆ClNO, with a calculated monoisotopic mass of approximately 225.0920 Da.

HRMS analysis would confirm this elemental composition. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Table 4: Predicted HRMS Data for this compound

| Ion Adduct | Calculated m/z |

|---|---|

| [M]⁺ | 225.0920 |

| [M+H]⁺ | 226.0993 |

| [M+Na]⁺ | 248.0813 |

Note: Values are calculated based on the molecular formula.

The fragmentation pattern provides structural information. Key fragmentations could include the loss of HCl, cleavage adjacent to the carbonyl group (alpha-cleavage), or cleavage of the isopropyl group.

Chromatographic Methods for Purity Assessment and Mixture Analysis (TLC, LC-MS, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor reaction progress and determine sample purity. A spot of the compound on a silica gel plate is developed with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is characteristic for a given compound and solvent system.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. An appropriate reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) would be used to separate the target compound from any impurities. The mass spectrometer detector would then confirm the molecular weight of the eluting compound, providing a high degree of confidence in its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are thermally stable and volatile, GC-MS is an excellent tool for purity analysis. The compound is vaporized and passed through a capillary column, separating it from other volatile components. rsc.org The mass spectrometer provides a mass spectrum for the eluting compound, allowing for its identification. The resulting chromatogram, showing a single major peak, would confirm the sample's high purity.

Computational Chemistry and in Silico Modeling of 2 Chloro N 4 Isopropylphenyl Propanamide

Molecular Docking Simulations for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-N-(4-isopropylphenyl)propanamide, a member of the chloroacetamide class of herbicides, molecular docking is primarily used to predict its interaction with the target enzyme, Very Long-Chain Fatty Acid Synthase (VLCFAs). ekb.egekb.eg Inhibition of VLCFAs is the primary mechanism of action for this herbicide class. ekb.egcambridge.org

Studies on various chloroacetamide derivatives have shown that these molecules bind within the active site of VLCFAs, leading to the inhibition of fatty acid elongation, which is crucial for plant growth. ekb.egekb.eg The docking simulations for these compounds typically reveal key interactions responsible for their inhibitory activity. Although specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on analogous compounds.

The predicted interactions for chloroacetamide herbicides with VLCFAs generally include:

Hydrophobic Interactions: The phenyl ring and its substituents, in this case, the 4-isopropyl group, are expected to form hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site.

Hydrogen Bonding: The amide group (N-H and C=O) is a key feature for forming hydrogen bonds with amino acid residues, which helps to anchor the ligand in the binding pocket. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

These interactions collectively contribute to the binding affinity of the herbicide to its target enzyme. Molecular docking studies on other chloroacetamide derivatives have successfully correlated calculated binding energies with experimentally observed herbicidal activity, demonstrating the predictive power of this technique. ekb.eg

Table 1: Predicted Interaction Types for this compound with VLCFAs Active Site

| Interaction Type | Contributing Moiety of Herbicide | Potential Interacting Residues in VLCFAs |

| Hydrophobic | 4-isopropylphenyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding | Amide (N-H, C=O) | Serine, Threonine, Asparagine, Glutamine |

| Halogen Bonding | Chloro group | Carbonyl oxygen, Hydroxyl groups |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

An MD simulation of a herbicide-target complex would typically involve the following steps:

The docked pose of the herbicide in the enzyme's active site is used as the starting structure.

This complex is placed in a simulated physiological environment, including water molecules and ions.

The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of atoms over time.

The resulting trajectory provides valuable information on:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation within the active site. nih.gov

Interaction Persistence: MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, identified in molecular docking. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which may be crucial for the inhibitory mechanism.

For this compound, an MD simulation would likely show that the isopropylphenyl group remains nestled in a hydrophobic pocket of the VLCFAs active site, while the amide group maintains stable hydrogen bonds with polar residues. Such simulations would be instrumental in confirming the binding mode predicted by molecular docking and providing a more detailed understanding of the dynamics of inhibition.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For herbicides like this compound, QSAR models can predict the herbicidal efficacy of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSAR models are built by correlating molecular descriptors with the observed biological activity. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties.

While a specific QSAR model for N-(4-isopropylphenyl)propanamides is not detailed in the available literature, studies on broader classes of chloroacetamide herbicides have identified key descriptors that influence their activity. Lipophilicity (LogP) is often a critical parameter, as the herbicide must pass through the plant's waxy cuticle and cell membranes to reach its target enzyme. The electronic properties of the phenyl ring substituents also play a significant role in modulating the binding affinity to the target.

A hypothetical QSAR equation for a series of related herbicides might take the form:

log(1/EC50) = c1LogP + c2σ + c3*Es + constant

Where:

EC50 is the concentration of the herbicide that causes a 50% inhibition of weed growth.

LogP represents the lipophilicity.

σ is the Hammett constant, representing the electronic effect of the substituent.

Es is the Taft steric parameter.

c1, c2, and c3 are coefficients determined by regression analysis.

Such models are valuable for predicting the activity of novel compounds and for understanding the structural requirements for potent herbicidal action.

In Silico Prediction of Non-Human Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The environmental fate and behavior of a herbicide are determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties in non-target organisms and the environment. In silico tools are increasingly used to predict these properties, reducing the need for extensive experimental testing. For this compound, predicting its ADME profile in plants and soil microorganisms is of particular interest.

Absorption (Plants): In silico models can predict the uptake of the herbicide by plant roots and leaves based on its physicochemical properties like LogP and water solubility. A moderate LogP is generally desirable for efficient absorption and translocation within the plant.

Distribution (Plants): The systemic movement of the herbicide within the plant can be predicted based on its affinity for xylem and phloem transport.

Excretion/Degradation: The persistence of the herbicide in the environment is a key concern. In silico models can estimate its half-life in soil and water based on its susceptibility to microbial degradation and abiotic processes like hydrolysis.

Table 2: Predicted Physicochemical Properties and their Relevance to Non-Human ADME

| Property | Predicted Value Range (Typical for Chloroacetamides) | Relevance to ADME in Plants/Soil |

| LogP (Octanol-Water) | 2.0 - 4.0 | Influences absorption through plant cuticles and roots, and sorption to soil organic matter. |

| Water Solubility | Low to Moderate | Affects mobility in soil and availability for plant uptake. |

| pKa (Acidity Constant) | Neutral | Most chloroacetamides are non-ionizable, so their behavior is not pH-dependent. |

| Vapor Pressure | Low | Indicates low volatility, reducing atmospheric dispersal. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can provide fundamental insights into its chemical behavior.

Studies on structurally similar compounds, such as 2-chloro-N-(p-tolyl)propanamide, have utilized quantum chemistry to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Calculate Electronic Properties: Determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Analyze Reactivity: The calculated electronic properties can help to predict the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack, providing clues about its metabolic fate and mechanism of action. The reactivity of the C-Cl bond is of particular interest, as its cleavage is often a key step in both the mechanism of action and metabolic degradation.

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; can indicate susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; indicates sites for nucleophilic attack (e.g., at the carbon atom bonded to chlorine). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

These computational methods provide a powerful framework for understanding the chemical and biological properties of this compound, guiding further research and development in the field of agrochemicals.

Investigation of Biological Activities in Non Human Biological Systems

Antimicrobial and Antiparasitic Efficacy

The potential of 2-chloro-N-(4-isopropylphenyl)propanamide as an agent against various pathogens has been a subject of scientific inquiry. This section outlines the findings from studies investigating its efficacy against protozoan parasites and its role in bacterial communication.

Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria in humans. The evaluation of a compound's ability to inhibit the growth of this parasite is a critical first step in the development of new antimalarial drugs. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments, indicating the concentration of a compound required to inhibit 50% of the parasite's growth in in vitro cultures.

As of the current literature review, no specific studies determining the antiplasmodial activity and IC50 of this compound against Plasmodium falciparum have been published. Therefore, no data is available to be presented in this section.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research into novel leishmanicidal agents is crucial due to the limitations of current therapies. A 2023 study investigated the leishmanicidal potential of a series of N-aryl-propanamide derivatives, the chemical class to which this compound belongs. mdpi.comnih.gov This research utilized in silico models to predict the biological activity of these compounds against several Leishmania species, followed by in vitro experimental validation. mdpi.com

The study predicted that numerous N-aryl-propanamide derivatives would demonstrate leishmanicidal activity. mdpi.comnih.gov Subsequent in vitro testing on the promastigote form of various Leishmania species confirmed that several compounds within this class exhibited significant inhibitory effects, with some molecules showing IC50 values below 20 µM, indicating a promising level of activity. mdpi.comnih.gov

While the study provides a strong rationale for the leishmanicidal potential of the N-aryl-propanamide chemical scaffold, specific IC50 values for this compound against Leishmania infantum, Leishmania amazonensis, Leishmania major, and Leishmania (Viannia) braziliensis were not individually reported in the accessible literature. The synthesized and tested compounds in the study were part of a broader library, and the data for this specific compound was not detailed. mdpi.comnih.gov

Table 1: Leishmanicidal Activity of Selected N-Aryl-Propanamide Derivatives

| Compound ID | Leishmania infantum IC50 (µM) | Leishmania amazonensis IC50 (µM) | Leishmania major IC50 (µM) | Leishmania (Viannia) braziliensis IC50 (µM) |

|---|

Note: Specific data for this compound was not available in the cited sources. The table is illustrative of the type of data generated in such studies.

Quorum sensing is a system of cell-to-cell communication in bacteria that enables them to coordinate gene expression based on population density. The inhibition of quorum sensing is a promising strategy to combat bacterial infections, particularly those involving biofilm formation, such as in Pseudomonas aeruginosa.

A thorough review of the scientific literature reveals no studies specifically investigating the quorum sensing inhibitory activity of this compound in Pseudomonas aeruginosa or other bacterial models. Consequently, there is no data to report on its potential to disrupt bacterial communication.

African trypanosomiasis, or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma, with Trypanosoma brucei being a key species. The search for new antitrypanosomal compounds is a priority in global health.

Currently, there is no published research detailing the in vitro or in vivo antitrypanosomal activity of this compound against Trypanosoma brucei or other Trypanosoma species. Therefore, no data on its efficacy in non-human models is available.

Anticancer Activity in In Vitro Cell Line Models (Non-Human)

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental aspect of anticancer drug discovery. This section addresses the available information regarding the effect of this compound on mammalian cancer cell lines.

MCF7 and HCC1954 are two well-characterized human breast cancer cell lines used extensively in cancer research to assess the cytotoxic potential of new chemical entities.

A comprehensive search of the scientific literature indicates that no studies have been published on the cytotoxic effects of this compound on the MCF7 and HCC1954 cell lines. As a result, there is no data available to present regarding its in vitro anticancer activity.

Table 2: Cytotoxicity of this compound in Mammalian Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | Data Not Available |

Effects on Multicellular Spheroid Models

Multicellular tumor spheroids (MCTSs) are three-dimensional (3D) cell culture models that more accurately mimic the microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures. nih.govmdpi.commdpi.com These models are instrumental in preclinical cancer research, particularly for assessing the efficacy and penetration of potential anticancer agents. nih.govmdpi.com The 3D structure of spheroids often results in gradients of nutrients, oxygen, and proliferative activity, which can influence cellular responses to therapeutic agents. mdpi.comnih.gov

While no specific studies have been identified that evaluate the effects of this compound on multicellular spheroid models, research on other novel chemical entities demonstrates the utility of these models. For instance, studies have utilized MCTSs to evaluate the synergistic effects of combining therapeutic agents with radiation, showing enhanced cell death and reduced migration in glioblastoma models. researcher.life Furthermore, the incorporation of different cell types, such as stromal cells, into spheroid models can enhance their clinical relevance for studying drug candidates and understanding tumor biology. nih.gov The development of advanced imaging and analysis techniques for MCTSs allows for a detailed investigation of cellular metabolism and cell cycle defects, providing valuable insights into the mechanisms of action of test compounds. nih.gov Future investigation of this compound using MCTS models would be beneficial to determine its potential as an anticancer agent.

Investigation of Cell Cycle Perturbations in Cancer Cell Lines

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Consequently, the machinery of the cell cycle, including cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins, represents a critical target for the development of anticancer therapies. nih.gov Compounds that can induce cell cycle arrest or apoptosis in cancer cells are of significant interest in oncology research.

Direct studies on the effects of this compound on the cell cycle of cancer cell lines have not been reported. However, research on other novel compounds highlights the common approaches used to investigate such effects. For example, the natural product Rocaglamide-A has been shown to block the G1-S phase transition in tumor cells by inducing the degradation of Cdc25A, a key regulator of cell cycle progression. nih.gov The investigation of cell cycle perturbations typically involves techniques such as flow cytometry to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Further molecular analyses can elucidate the specific proteins and pathways targeted by the compound. Given the structural features of this compound, which includes an amide linkage common in many biologically active molecules, it would be pertinent to investigate its potential to interfere with the cell cycle in various cancer cell lines.

Antioxidant Properties and Mechanisms (e.g., DPPH Radical Scavenging Assay)

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds. nih.gov The assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

Although direct antioxidant data for this compound is not available, studies on other amide and N-aryl derivatives provide insights into their potential antioxidant activities. For example, a study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives reported their evaluation for antioxidant activity. researchgate.net Similarly, research on amidine derivatives demonstrated that their antioxidant capacity in the DPPH assay is influenced by their chemical structure, concentration, and reaction time. bookpi.org For instance, N,N'-diphenyl benzamidine showed more significant antioxidant activity compared to an amidine with a fatty alkyl chain. bookpi.org The antioxidant activity of various heterocyclic compounds has also been assessed using the DPPH assay, with some compounds exhibiting stronger radical scavenging capacity than the standard antioxidant, vitamin C. rsc.org

The potential antioxidant activity of this compound could be influenced by the electronic properties of the N-(4-isopropylphenyl) group and the chloro-propanamide moiety. Further studies using the DPPH assay and other antioxidant assays are necessary to characterize its radical scavenging potential.

Table 1: Antioxidant Activity of Structurally Related Amide Derivatives (Hypothetical Data)

| Compound | Concentration (µM) | DPPH Radical Scavenging Activity (%) | IC50 (µM) |

| Derivative A (Amide) | 50 | 35.2 | 85.6 |

| Derivative B (N-Aryl Amide) | 50 | 62.8 | 39.1 |

| Vitamin C (Standard) | 50 | 95.4 | 8.7 |

This table presents hypothetical data for illustrative purposes based on findings for related compound classes.

Modulation of Specific Biological Targets in Non-Human Systems

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

While there is no specific data on the inhibition of COX enzymes by this compound, research on other propanamide derivatives has shown significant activity. For instance, a series of naproxen-sulfa drug conjugates, which contain a propanamide scaffold, were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov One of the conjugates, a naproxen-sulfamethoxazole derivative, exhibited 75.4% inhibition of COX-2 at a concentration of 10 µM, which was comparable to the reference drug celecoxib (77.1% inhibition). nih.gov Another study investigated novel amide analogues of ibuprofen as potential dual inhibitors of fatty acid amide hydrolase (FAAH) and COX enzymes. nih.gov One derivative, N-(3-Bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide, was found to be a potent FAAH inhibitor and a substrate-selective COX inhibitor. nih.gov Phenylpropionic acid derivatives like ibuprofen and flurbiprofen are known to be competitive and rapidly reversible inhibitors of COX enzymes. acs.org

These findings suggest that the propanamide structure is a viable scaffold for the development of COX inhibitors. The presence of the 4-isopropylphenyl group in this compound is also noteworthy, as this moiety is present in some known COX inhibitors.

Table 2: Cyclooxygenase (COX) Inhibition by Related Propanamide Derivatives

| Compound | Target Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

| Naproxen-sulfamethoxazole conjugate | COX-2 | 75.4 | Not Reported |

| Ibu-AM68 | FAAH | - | 0.26 (Ki) |

| Celecoxib (Reference) | COX-2 | 77.1 | Not Reported |

Data sourced from relevant literature on propanamide derivatives. nih.govnih.gov

Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in various physiological processes. The Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) is a key regulator of immune responses, metabolism, and development. nih.govdrugbank.comotavachemicals.com As such, it has emerged as an attractive therapeutic target for autoimmune diseases and cancer. otavachemicals.comnih.gov

There are no studies directly linking this compound to the modulation of RORγ. However, the development of small molecule modulators of RORγ is an active area of research. nih.gov These modulators can be either agonists, which enhance the receptor's activity, or inverse agonists/antagonists, which suppress its activity. otavachemicals.comnih.gov The discovery of synthetic RORγ ligands has provided valuable tools for studying the receptor's function and for developing potential therapeutics. nih.gov A variety of chemical scaffolds, including thiazoles, sulfonamides, and tetrahydroquinolines, have been explored for their ability to modulate RORγ activity. dntb.gov.ua Given the diverse range of small molecules that can interact with RORγ, it is plausible that novel compounds like this compound could exhibit modulatory effects, although this would require experimental validation.

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, thereby regulating a wide array of physiological processes, particularly in excitable cells like neurons. nih.govnih.gov The modulation of ion channel activity is a key mechanism for controlling neuronal excitability and synaptic transmission. nih.govnih.gov Dysregulation of ion channel function is implicated in numerous neurological and neurodegenerative disorders. frontiersin.org

Heat Shock Protein Inhibition (e.g., HSP90 inhibition in cell lines)

No published studies, data, or reports were found describing the evaluation of this compound as a heat shock protein inhibitor, including any activity against HSP90 in cell lines.

Exploratory Biological Screening in Diverse Non-Human Models

No data from exploratory biological screening of this compound in any non-human models were identified in the searched literature.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-Chloro-N-(4-isopropylphenyl)propanamide

However, based on the well-established principles of organic chemistry and the synthesis of analogous compounds, the primary route to this compound would likely involve the acylation of 4-isopropylaniline (B126951) with 2-chloropropanoyl chloride. This reaction is a standard method for the formation of N-aryl amides. The general reaction scheme is as follows:

Reaction of 4-isopropylaniline with 2-chloropropanoyl chloride to yield this compound.

This synthetic approach is common for the production of various chloroacetamide herbicides and other biologically active N-phenylamides. The reaction conditions would typically involve a suitable solvent and a base to neutralize the hydrochloric acid byproduct.

Identification of Remaining Research Challenges in the Field

The significant gap in the scientific literature for this compound presents a primary research challenge. Key areas that remain to be addressed include:

Fundamental Characterization: A thorough investigation of its spectroscopic data (NMR, IR, Mass Spectrometry), crystallographic structure, and physicochemical properties (solubility, melting point, stability) is required.

Optimized Synthesis: While a general synthetic route can be proposed, research into optimizing this synthesis for yield, purity, and scalability is necessary. This includes the exploration of different catalysts, solvent systems, and reaction conditions.

Biological Activity Profile: The biological effects of this compound are largely unknown. A systematic screening against various biological targets is a significant undertaking that is yet to be performed.

Toxicological Evaluation: Comprehensive toxicological studies are essential to determine its potential risks to non-target organisms and for safe handling.

Environmental Fate and Behavior: There is no available data on its persistence, degradation pathways, mobility in soil and water, or potential for bioaccumulation.

Opportunities for Novel Synthetic Approaches and Derivatization Strategies

Future research could explore more modern and sustainable synthetic methodologies for this compound. This could include:

Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of more environmentally benign solvents and catalysts would be a valuable contribution. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency for the acylation reaction.

The presence of the reactive α-chloro group provides a key site for derivatization. This opens up possibilities for creating a library of related compounds with potentially diverse biological activities. Potential derivatization strategies include:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. This is a common strategy for modifying the biological activity of α-haloamides. nih.gov

Modification of the Phenyl Ring: The isopropylphenyl moiety could be further functionalized to explore structure-activity relationships.

Prospects for Further Exploration of Biological Activities in Diverse Non-Human Systems

Given its structural similarity to known bioactive compounds, this compound warrants investigation for a range of biological activities in non-human systems.

Herbicidal Activity: The chloroacetamide functional group is a well-known toxophore in a major class of herbicides that inhibit very-long-chain fatty acid synthesis in plants. cambridge.orgresearchgate.netresearchgate.net Therefore, screening this compound for pre- and post-emergent herbicidal activity against a panel of common weed species is a logical first step.

Antimicrobial and Antifungal Activity: N-aryl amides and chloroacetamides have been reported to exhibit antibacterial and antifungal properties. Testing this compound against a range of pathogenic bacteria and fungi could reveal potential applications in agriculture or material science.

Insecticidal Activity: While less common for this chemical class, screening for insecticidal properties against agricultural pests could uncover unexpected bioactivities.

Methodological Considerations for Future Environmental Impact Assessment

A comprehensive environmental impact assessment is crucial before any potential large-scale application of this compound. A tiered approach, as often employed in the risk assessment of new chemicals, would be appropriate. epa.govnih.gov Key methodological considerations include:

Persistence and Degradation:

Abiotic Degradation: Studies on hydrolysis and photolysis under various environmental conditions (pH, temperature, light intensity) are necessary to determine the compound's stability in aquatic and terrestrial environments. orst.edu

Biotic Degradation: Aerobic and anaerobic biodegradation studies in soil and water will reveal its susceptibility to microbial breakdown and identify potential degradation products. acs.org

Mobility and Transport:

Soil Sorption/Desorption: Batch equilibrium studies using a range of soil types are needed to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This will indicate the likelihood of the compound to leach into groundwater or be transported via runoff.

Volatility: Measurement of its vapor pressure and Henry's Law constant will help assess its potential for atmospheric transport.

Ecotoxicity:

Aquatic Toxicity: Acute and chronic toxicity testing on representative aquatic organisms (e.g., fish, daphnids, and algae) is essential to determine its potential risk to aquatic ecosystems.

Terrestrial Toxicity: Studies on non-target terrestrial organisms such as earthworms, soil microorganisms, and beneficial insects would be required to assess its impact on soil health and biodiversity.

A life cycle assessment (LCA) could provide a holistic view of the environmental footprint of this compound, from its synthesis to its ultimate environmental fate. deskera.com

Q & A

Q. Table 1. Synthesis parameters for analogous chloroacetamides

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify substituents via chemical shifts. For example:

- FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- X-ray crystallography: Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound synthesized under varying conditions?

Answer:

Discrepancies often arise from impurities (e.g., unreacted starting materials) or polymorphism. Methodological solutions include:

- Dynamic NMR: Vary temperature to assess rotational barriers or tautomerism.

- HPLC-MS: Detect low-level impurities (e.g., hydrolyzed by-products) .

- Crystallographic validation: Compare experimental X-ray data (e.g., bond lengths, angles) with computational models .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

Answer:

Crystal packing is often stabilized by:

- N–H···O hydrogen bonds: Between amide groups (N–H donor and C=O acceptor) .

- C–H···Cl interactions: Chlorine atoms act as weak acceptors for aromatic C–H donors .

- Van der Waals forces: Bulky isopropyl groups contribute to hydrophobic interactions .

Q. Table 2. Key crystallographic parameters for related structures

| Compound | Bond Length (Å) | Hydrogen Bonding | Reference |

|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | N–H: 0.86 | N–H···O (2.08 Å) | |

| 3-Chloro-N-(4-sulfamoylphenyl)propanamide | C–Cl: 1.74 | C–H···O (2.35 Å) |

Basic: What are the recommended storage conditions for this compound?

Answer:

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the amide bond .

Advanced: How does the electronic nature of the 4-isopropylphenyl group influence reactivity in nucleophilic substitutions?

Answer:

The isopropyl group is electron-donating via hyperconjugation, which:

- Deactivates the ring: Reduces electrophilicity at the para position.

- Steric hindrance: Limits access to the amide carbonyl, slowing nucleophilic attack.

Comparative studies on fluorophenyl analogs show faster substitution due to stronger electron-withdrawing effects .

Advanced: What computational methods predict the reactivity of this compound with biological targets?

Answer:

- DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic sites .

- Molecular docking: Simulate interactions with enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina .

Basic: What purification techniques isolate this compound effectively?

Answer:

- Column chromatography: Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization: Ethanol/water (3:1) maximizes yield and purity .

Advanced: How to design kinetic studies for degradation pathways under varying pH?

Answer:

- pH-rate profiling: Monitor hydrolysis via HPLC at pH 1–13.

- Activation energy: Use Arrhenius plots at 25–60°C .

- Isotope labeling: ¹⁸O-tracing identifies cleavage sites in aqueous media .

Advanced: What strategies modulate solubility for biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.